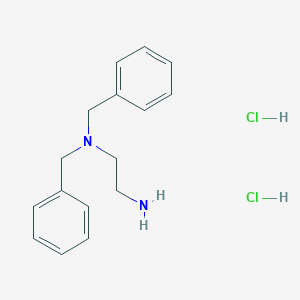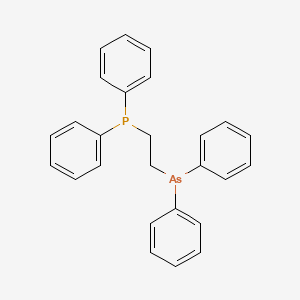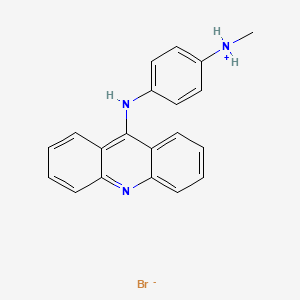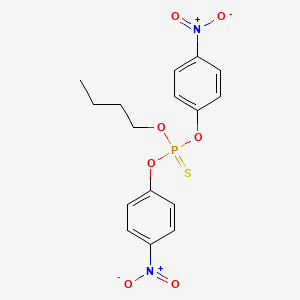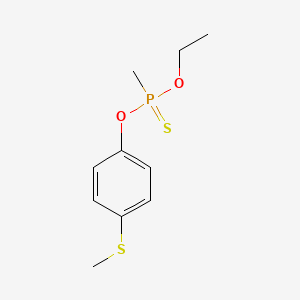
Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is notable for its unique structure, which includes both ethoxy and methylsulfanyl groups attached to a phenoxy ring, and a sulfanylidene-phosphorane moiety.
Preparation Methods
The synthesis of ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE typically involves the reaction of phosphonothioic acid with ethyl alcohol and 4-(methylthio)phenol under controlled conditions . The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or sulfide.
Substitution: The ethoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorane derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanylidene-phosphorane moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds to ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE include:
- Phosphonothioic acid, methyl-, O-ethyl O-(p-(methylthio)phenyl) ester
- Phosphonothioic acid, methyl-, O-ethyl O-(4-(methylthio)phenyl) ester
These compounds share similar structural features but may differ in their reactivity and applications. ETHOXY-METHYL-(4-METHYLSULFANYLPHENOXY)-SULFANYLIDENE-PHOSPHORANE is unique due to its specific combination of functional groups and the resulting chemical properties .
Properties
CAS No. |
2703-13-1 |
|---|---|
Molecular Formula |
C10H15O2PS2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
ethoxy-methyl-(4-methylsulfanylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15O2PS2/c1-4-11-13(2,14)12-9-5-7-10(15-3)8-6-9/h5-8H,4H2,1-3H3 |
InChI Key |
LUCDVNXIIQYRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C)OC1=CC=C(C=C1)SC |
physical_description |
Phosphonothioic acid, methyl-, o-ethyl o-(4-(methylthio)phenyl) ester is a liquid. (EPA, 1998) Liquid; [CAMEO] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
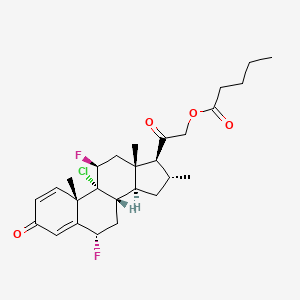


![Acetic acid, [3-(5-chloro-2-methoxyphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B13746476.png)



